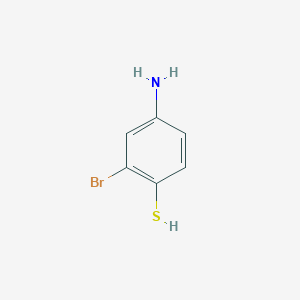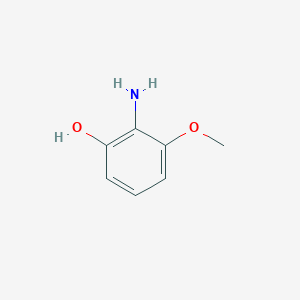
2-Amino-3-methoxyphenol
Descripción general
Descripción
2-Amino-3-methoxyphenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is also known by its CAS number 40925-69-7 .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxyphenol consists of a six-membered benzene ring with an amino (-NH2) group attached to the second carbon atom and a methoxy (-OCH3) group attached to the third carbon atom .Physical And Chemical Properties Analysis
2-Amino-3-methoxyphenol has a predicted boiling point of 265.1±25.0 °C and a predicted density of 1.219±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products
2-Amino-3-methoxyphenol: serves as a building block in the synthesis of bioactive natural products. Its structural motif is found in various natural compounds with significant biological activities. Researchers utilize this compound to create complex molecules that can mimic or interfere with natural biological processes, leading to potential therapeutic applications .
Development of Conducting Polymers
This compound is also instrumental in the development of conducting polymers. Its ability to donate and accept electrons makes it a valuable component in creating polymers that conduct electricity. These polymers have applications in creating flexible electronic devices, sensors, and other technologies that require materials with conductive properties .
Antioxidant Properties
2-Amino-3-methoxyphenol: exhibits antioxidant properties, which are crucial in combating oxidative stress in biological systems. Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. As an antioxidant, this compound can neutralize free radicals, thereby reducing cellular damage and the risk of disease .
Ultraviolet Absorbers
Due to its chemical structure, 2-Amino-3-methoxyphenol can absorb ultraviolet (UV) light, making it an excellent candidate for use in sunscreens and materials designed to protect against UV radiation. This application is particularly relevant in preventing skin cancer and protecting materials from UV-induced degradation .
Flame Retardants
The compound’s ability to improve thermal stability and flame resistance makes it a valuable additive in the production of flame retardants. These are used in various industries, including plastics, adhesives, and coatings, to enhance material safety by reducing flammability .
Pharmaceutical Applications
In the pharmaceutical industry, 2-Amino-3-methoxyphenol is explored for its potential anti-tumor and anti-inflammatory effects. Its derivatives may lead to the development of new drugs that can treat various inflammatory conditions and cancers .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methoxyphenolic compounds, which include 2-amino-3-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells . They inhibit the expression of various cytokines, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . These cytokines play a crucial role in the inflammatory response in diseases such as asthma .
Mode of Action
In phagocytes, it may act by inhibiting the translocation of the p47phox protein to the cell membrane, thereby inhibiting the formation of the reactive oxygen species (ROS)-generating NADPH oxidase complex . The resulting inhibition of ROS generation may play a crucial role in attenuating the inflammatory response .
Biochemical Pathways
Methoxyphenolic compounds have been shown to inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally . This could potentially affect a wide range of biochemical pathways, given the broad role of mRNA in protein synthesis.
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . Its skin permeation is low, and it has a moderate lipophilicity, with a consensus Log Po/w of 0.86 .
Result of Action
Its anti-inflammatory activity suggests that it may reduce the production of pro-inflammatory cytokines and other mediators, thereby attenuating the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-methoxyphenol. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and light exposure. It is recommended to store the compound at 2-8°C, protected from light, and under an inert atmosphere .
Propiedades
IUPAC Name |
2-amino-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKWRIKVUJPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614834 | |
| Record name | 2-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40925-69-7 | |
| Record name | 2-Amino-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2-Amino-3-methoxyphenol?
A: 2-Amino-3-methoxyphenol, more commonly known as PD98059, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). Specifically, it inhibits the isoforms MEK1 and MEK2, which are upstream kinases responsible for the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MEK/ERK pathway disrupts downstream signaling cascades involved in various cellular processes, including proliferation, differentiation, and survival.
Q2: What evidence suggests a potential therapeutic application for 2-Amino-3-methoxyphenol in neurological disorders?
A: Research using rat pheochromocytoma (PC-12) cells indicates that β-eudesmol, a natural compound, induces neurite outgrowth and may have therapeutic potential in neurological disorders [, ]. The study found that β-eudesmol stimulated neurite extension through a mechanism involving phosphoinositide-specific phospholipase C (PI-PLC) and the MEK/ERK pathway. Importantly, 2-Amino-3-methoxyphenol (PD98059) significantly inhibited β-eudesmol-induced neurite outgrowth, highlighting the crucial role of the MEK/ERK pathway in this process. This finding suggests that targeting the MEK/ERK pathway with inhibitors like 2-Amino-3-methoxyphenol could be a potential therapeutic strategy for promoting neuronal regeneration and functional recovery in neurological disorders.
Q3: How does inorganic lead interact with the MEK/ERK pathway, and what role does 2-Amino-3-methoxyphenol play in this interaction?
A: Studies have shown that inorganic lead exposure can activate the MEK/ERK pathway in human astrocytoma cells []. This activation is mediated by protein kinase C (PKC) and leads to downstream effects like increased DNA synthesis. 2-Amino-3-methoxyphenol (PD98059), as a MEK inhibitor, effectively blocks lead-induced MAPK activation and inhibits the subsequent DNA synthesis. This suggests a potential protective role for MEK inhibitors against lead-induced toxicity, particularly in cell types sensitive to lead exposure.
Q4: What are the limitations of using 2-Amino-3-methoxyphenol in research and potential therapeutic applications?
A4: While a valuable research tool, 2-Amino-3-methoxyphenol is not without limitations. It's crucial to acknowledge that the compound exhibits off-target effects and might influence other signaling pathways besides MEK/ERK, potentially confounding research outcomes. Furthermore, translating in vitro findings to in vivo models and clinical settings often proves challenging due to factors like bioavailability, effective dosage, and potential toxicity. Addressing these limitations requires further research and development of more specific and potent MEK inhibitors with improved pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



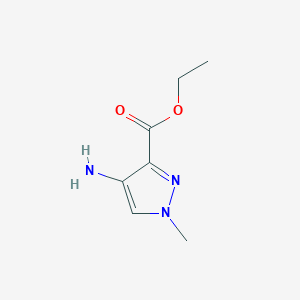


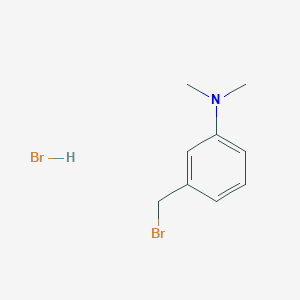




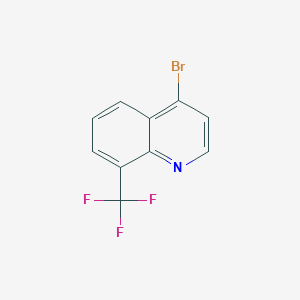
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
